Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-
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Overview
Description
Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-: is an organosilicon compound. It is characterized by the presence of multiple trimethylsilyl groups attached to a central nitrogen atom. This compound is known for its strong basicity and low nucleophilicity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- typically involves the reaction of trimethylsilyl chloride with ammonia or other nitrogen-containing compounds. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods: In industrial settings, the compound is often produced by reacting trimethylsilyl chloride with ammonia in the presence of a base such as sodium or potassium hydroxide. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Deprotonation Reactions: The compound is commonly used as a strong base to deprotonate various substrates, forming enolates and other anionic species.
Substitution Reactions: Due to its low nucleophilicity, it can participate in substitution reactions without interfering with the substrate.
Common Reagents and Conditions:
Reagents: Trimethylsilyl chloride, ammonia, sodium or potassium hydroxide.
Conditions: Inert atmosphere, controlled temperature, and pressure.
Major Products:
Enolates: Formed by deprotonation of carbonyl compounds.
Substituted Products: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a strong base in the formation of enolates and other reactive intermediates.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Utilized in the production of silicon-based materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through its strong basicity. It deprotonates substrates, generating reactive intermediates that can undergo further chemical transformations. The presence of multiple trimethylsilyl groups stabilizes the resulting anionic species, making the compound highly effective in various reactions .
Comparison with Similar Compounds
Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]: Another organosilicon compound with similar properties.
Bis(trimethylsilyl)carbodiimide: Used in similar applications but differs in its structure and reactivity.
Uniqueness: Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- is unique due to its specific arrangement of trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
72223-62-2 |
---|---|
Molecular Formula |
C13H37NSi4 |
Molecular Weight |
319.78 g/mol |
IUPAC Name |
N,N,1,1-tetrakis(trimethylsilyl)methanamine |
InChI |
InChI=1S/C13H37NSi4/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12/h13H,1-12H3 |
InChI Key |
CSBQYCZRZHUUBB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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